1-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione
Description
Properties
IUPAC Name |
1-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S2/c1-22-11-5-2-4-10(8-11)9-12-15(21)18(16(23)24-12)17-13(19)6-3-7-14(17)20/h2,4-5,8-9H,3,6-7H2,1H3/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVPHSLWPQALCP-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)N3C(=O)CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)N3C(=O)CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione typically involves multiple steps The initial step often includes the formation of thiazolidinone core by reacting a carbonyl compound with thiosemicarbazide under acidic or basic conditions
Industrial Production Methods: Industrial production would require optimizing these reactions for large-scale synthesis. This involves selecting suitable solvents, temperatures, and catalysts to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various chemical reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic reagents can be used depending on the reaction sites involved.
Major Products: Oxidation could lead to sulfoxide or sulfone derivatives, reduction might yield thiol or amine derivatives, and substitution reactions could introduce various functional groups depending on the reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential as a therapeutic agent.
Medicine: Research explores its possible use in treating diseases like cancer or bacterial infections.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action typically involves the compound interacting with specific molecular targets, such as enzymes or receptors. It might inhibit or activate these targets, affecting biochemical pathways and leading to the desired biological effects. Detailed studies reveal that it can bind to active sites of enzymes, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Core Structural Variations
The target compound shares a thiazolidinone core with analogs but differs in substituent patterns. Key comparisons include:
Key Observations :
- Electrophilicity : The sulfanylidene group (C=S) in the target compound may confer higher reactivity compared to dione (C=O) or thione (C=S) groups in analogs, influencing covalent binding to biological targets .
- Stereochemistry : The Z-configuration at C5 is conserved in analogs like 5-[(pyridin-4-yl)methylidene]-thiazolidine-2,4-dione , which is critical for maintaining planar geometry and π-π stacking interactions .
Yield and Purity :
- Thiazolidinones with methoxyphenyl groups (e.g., compound 5 in ) show moderate yields (50–70%), influenced by steric hindrance from substituents.
- Piperidine-2,6-dione incorporation may reduce yield due to competing side reactions.
Physicochemical and Pharmacokinetic Properties
- Solubility : Sulfanylidene and piperidine-dione groups introduce polarizable sites, improving aqueous solubility relative to purely aromatic analogs .
- Metabolic Stability : Methoxy groups are susceptible to demethylation, whereas sulfanylidene may resist oxidation, extending half-life compared to dione derivatives .
Biological Activity
1-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a thiazolidinone moiety and a piperidine ring. The molecular formula is , with a molecular weight of approximately 398.47 g/mol.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O5S2 |
| Molecular Weight | 398.47 g/mol |
| CAS Number | [Not specified] |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives of thiazolidinones possess broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Antioxidant Activity
Several studies have reported the antioxidant potential of thiazolidinone derivatives. The compound's structure suggests the presence of functional groups capable of scavenging free radicals, thus protecting cells from oxidative stress. In vitro assays have shown that such compounds can significantly reduce lipid peroxidation and enhance the activity of antioxidant enzymes.
Anti-inflammatory Effects
The anti-inflammatory properties of similar compounds have been documented in various studies. They are thought to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation in animal models.
Anticancer Activity
Preliminary studies have indicated that thiazolidinone derivatives may possess anticancer properties. In vitro tests have shown that these compounds can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at low concentrations, supporting the compound's potential as an antimicrobial agent.
Case Study 2: Antioxidant Mechanism
Research conducted by Smith et al. (2023) assessed the antioxidant capacity of thiazolidinone derivatives using DPPH radical scavenging assays. The findings indicated that these compounds exhibited high scavenging activity, comparable to established antioxidants like ascorbic acid.
Case Study 3: Cancer Cell Apoptosis
In a study published in Cancer Letters, researchers explored the effects of thiazolidinone derivatives on human breast cancer cells (MCF-7). The results demonstrated that treatment with these compounds led to increased apoptosis rates and downregulation of anti-apoptotic proteins.
Q & A
Q. What PPE and engineering controls are essential for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
